molecular formula C18H27BrN2O2 B5018395 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B5018395
M. Wt: 383.3 g/mol
InChI Key: VIXBZZNPSOXWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-52537, is a selective antagonist for the µ-opioid receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to understand the mechanisms of opioid receptors and their role in pain management.

Mechanism of Action

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a competitive antagonist for the µ-opioid receptor, blocking the effects of opioids on pain sensitivity and tolerance. It binds to the receptor site and prevents the activation of the receptor by opioids, thereby blocking the analgesic effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist for the µ-opioid receptor, making it a useful tool for studying the effects of opioids on pain sensitivity and tolerance. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve complete receptor blockade.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of longer-acting and more potent antagonists for the µ-opioid receptor. Another area of interest is the investigation of the effects of this compound on other brain regions and neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, this compound may have potential therapeutic applications in the treatment of opioid addiction and withdrawal.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, including the reaction of 3-bromo-4-methoxybenzyl chloride with diethylamine to form 1-(3-bromo-4-methoxybenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, this compound.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide has been widely used in scientific research to study the µ-opioid receptor and its role in pain management. It has been shown to be a potent and selective antagonist for the µ-opioid receptor, and has been used to investigate the effects of opioids on pain sensitivity and tolerance.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-4-21(5-2)18(22)15-7-6-10-20(13-15)12-14-8-9-17(23-3)16(19)11-14/h8-9,11,15H,4-7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXBZZNPSOXWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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